Prostaglandin A1 methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O4/c1-3-4-7-10-18(22)15-13-17-14-16-20(23)19(17)11-8-5-6-9-12-21(24)25-2/h13-19,22H,3-12H2,1-2H3/b15-13+/t17-,18-,19+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBRCGCRYAHOHV-DQUZTPNMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Prostaglandin A1 methyl ester chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) A1 (PGA1) and its methyl ester derivative are members of the cyclopentenone prostaglandin family, a class of lipid compounds with diverse and potent biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological functions of Prostaglandin A1 methyl ester. It details its role in various signaling pathways, particularly in relation to its anti-proliferative and antiviral effects. Furthermore, this document outlines established experimental protocols for the synthesis, purification, and biological evaluation of this compound, aiming to equip researchers with the necessary information for its application in scientific investigation and drug development.

Chemical Structure and Identifiers

This compound is a derivative of Prostaglandin A1, a naturally occurring eicosanoid. The esterification of the carboxylic acid group with a methyl group enhances its lipophilicity, which can influence its biological activity and pharmacokinetic properties.

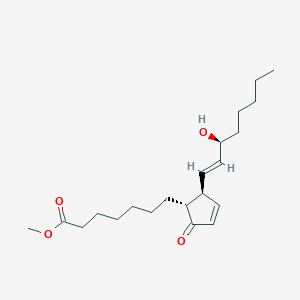

Chemical Structure:

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | methyl 7-((1R,2S)-2-((S,E)-3-hydroxyoct-1-en-1-yl)-5-oxocyclopent-3-en-1-yl)heptanoate |

| CAS Number | 26771-94-8[1][2] |

| Molecular Formula | C21H34O4[1][2] |

| Molecular Weight | 350.49 g/mol [1][2] |

| PubChem CID | 10427969 |

| SMILES | CCCCC--INVALID-LINK--/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)OC |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and interpretation of biological data.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical State | Solid | [3] |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide. | Inferred from PGA1 ethyl ester data |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Storage | Store at -20°C for long-term stability. |

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are critical for elucidating the detailed molecular structure. A study on various prostaglandin methyl esters, including PGA2 methyl ester, provides insights into the expected chemical shifts.[4][5]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity. Studies on trimethylsilyl (B98337) derivatives of Prostaglandin A1 provide a basis for expected mass spectral behavior.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule, such as the carbonyl groups of the ester and cyclopentenone ring, and the hydroxyl group.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-proliferative and antiviral effects being the most extensively studied.

Anti-proliferative and Antitumor Activity

PGA1 and its analogs, including the methyl ester, have been shown to inhibit the growth of various cancer cell lines.[7] The proposed mechanism involves the induction of cell cycle arrest, primarily at the G1 phase. This is achieved through the modulation of key cell cycle regulatory proteins.

Signaling Pathway for PGA1-induced Cell Cycle Arrest:

Caption: PGA1 methyl ester induces G1 cell cycle arrest by upregulating p21 and downregulating cyclin E.

Antiviral Activity

PGA1 has demonstrated potent antiviral activity against a range of viruses, including the human immunodeficiency virus (HIV).[8] The mechanism is believed to involve the selective inhibition of viral protein synthesis.[9] This effect is associated with the induction of heat shock proteins (HSPs), particularly HSP70, in the host cell.

Proposed Signaling Pathway for PGA1 Antiviral Activity:

Caption: PGA1 methyl ester induces HSP70, leading to the inhibition of viral protein synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the dehydration of Prostaglandin E1 (PGE1), followed by esterification.

Workflow for Synthesis:

Caption: Synthesis workflow of this compound from Prostaglandin E1.

Detailed Protocol:

-

Dehydration of PGE1 to PGA1:

-

Dissolve Prostaglandin E1 in a suitable organic solvent (e.g., acetone).

-

Add a catalytic amount of a weak acid (e.g., acetic acid).

-

Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the acid and remove the solvent under reduced pressure.

-

-

Esterification of PGA1:

-

Dissolve the crude PGA1 in a mixture of diethyl ether and methanol.

-

Slowly add a freshly prepared ethereal solution of diazomethane at 0°C with stirring until a persistent yellow color is observed.

-

Allow the reaction to proceed for 15-30 minutes.

-

Quench the excess diazomethane by adding a few drops of glacial acetic acid.

-

Remove the solvents under reduced pressure to obtain the crude this compound.

-

Purification by Column Chromatography

Purification of the crude product is typically achieved using silica (B1680970) gel column chromatography.

Detailed Protocol:

-

Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity, for example, a mixture of hexane (B92381) and ethyl acetate. The polarity is gradually increased to separate the desired product from impurities.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Workflow for MTT Assay:

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Protocol:

-

Seed cells (e.g., a cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.[10]

Antiviral Assay (Plaque Reduction Assay)

The plaque reduction assay is a standard method to quantify the antiviral activity of a compound.

Detailed Protocol:

-

Grow a confluent monolayer of susceptible host cells in 6-well plates.

-

Prepare serial dilutions of this compound.

-

Pre-incubate the virus with the different concentrations of the compound for 1 hour at 37°C.

-

Infect the cell monolayers with the pre-incubated virus-compound mixture.

-

After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with the corresponding concentration of the compound.

-

Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

-

Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Calculate the percentage of plaque reduction compared to the untreated virus control.

Conclusion

This compound is a promising bioactive lipid with significant potential in cancer and virology research. Its ability to modulate fundamental cellular processes such as cell cycle progression and the stress response provides a strong rationale for its further investigation. This guide has provided a comprehensive overview of its chemical and physical properties, biological activities, and key experimental protocols. It is intended to serve as a valuable resource for researchers aiming to explore the therapeutic potential of this intriguing molecule. Further studies are warranted to fully elucidate its mechanisms of action and to explore its potential for clinical translation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Pga1 | C20H32O4 | CID 5281912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Carbon-13 nuclear magnetic resonance spectra of prostaglandins and some prostaglandin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carbon-13 Nuclear Magnetic Resonance Spectra of Prostaglandins and Some Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mass spectra of prostaglandins. I. Trimethylsilyl and alkyloxime-trimethylsilyl derivatives of prostaglandin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. Prostaglandin A inhibits replication of human immunodeficiency virus during acute infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective inhibition of virus protein synthesis by prostaglandin A1: a translational block associated with HSP70 synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Discovery and History of A-Series Prostaglandins: A Technical Guide

This in-depth technical guide explores the discovery, history, and core scientific principles of A-series prostaglandins (B1171923) (PGAs). Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the initial identification, biological activities, and analytical methodologies related to these cyclopentenone prostaglandins.

Discovery and Historical Context

The journey to understanding A-series prostaglandins is intrinsically linked to the broader history of prostaglandin (B15479496) research. The initial discovery of these biologically active lipids dates back to the 1930s, when Ulf von Euler first identified a substance in human seminal fluid that could stimulate smooth muscle and lower blood pressure.[1][2] He named this substance "prostaglandin," believing it originated from the prostate gland.[1][2]

Systematic studies began in earnest in the 1950s, spearheaded by the pioneering work of Sune Bergström and his colleague Bengt Samuelsson at the Karolinska Institute in Stockholm.[3][4] Utilizing techniques such as countercurrent distribution and partition chromatography, Bergström and his team were the first to isolate crystalline prostaglandins from sheep vesicular glands in 1957.[5] This seminal work led to the identification and structural elucidation of the primary prostaglandins, including members of the E and F series, by 1962.[6] Bergström and Samuelsson, along with John Vane, were awarded the Nobel Prize in Physiology or Medicine in 1982 for their groundbreaking research on prostaglandins.[3][4][5]

The discovery of A-series prostaglandins emerged from this foundational work. It was found that prostaglandins of the E-series (PGE) could undergo a dehydration reaction within their cyclopentane (B165970) ring to form the corresponding A-series prostaglandins (PGA). This conversion results in the formation of an α,β-unsaturated ketone in the cyclopentenone ring, a structural feature that is crucial for the distinct biological activities of PGAs.

Chemical Structure and Formation

A-series prostaglandins are characterized by a five-membered cyclopentenone ring with two aliphatic side chains. The nomenclature, such as PGA1 and PGA2, indicates the number of double bonds in these side chains.

The formation of PGAs can occur both enzymatically and non-enzymatically from their PGE precursors. This dehydration reaction is a key step that differentiates their biological activity from other prostanoids.

Biological Activities of A-Series Prostaglandins

Unlike many other prostaglandins that exert their effects through G-protein coupled receptors, A-series prostaglandins often act via distinct cellular mechanisms. Their biological activities are largely attributed to the electrophilic α,β-unsaturated carbonyl group in the cyclopentenone ring. This reactive moiety allows PGAs to form covalent adducts with cellular proteins, thereby modulating their function.

The primary biological effects of A-series prostaglandins include:

-

Anti-proliferative Activity: PGAs have been shown to inhibit the growth of various cancer cell lines.[7] This effect is linked to their ability to induce cell cycle arrest and apoptosis.

-

Anti-inflammatory Effects: PGAs exhibit potent anti-inflammatory properties. A key mechanism is the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[1][8]

-

Antiviral Activity: Certain A-series prostaglandins have demonstrated the ability to suppress the replication of several viruses.[8]

Quantitative Data

The following tables summarize the available quantitative data on the concentrations of A-series prostaglandins in human biological fluids.

Table 1: Concentration of Prostaglandin A1 (PGA1) in Human Plasma

| Sample Type | Concentration (pg/mL) | Analytical Method | Reference |

| Whole Blood | 25 ± 16 | Radioimmunoassay | [5] |

| Peripheral Venous Plasma | 115 ± 15 | Radioimmunoassay | [2] |

| Plasma | 1062 ± 107 | Radioimmunoassay | [9] |

Table 2: Concentration of Prostaglandin A2 (PGA2) in Human Plasma during Labor

| Stage of Labor | Concentration (ng/mL) | Analytical Method | Reference |

| First Stage | 1.9 ± 1.1 | Radioimmunoassay | [10] |

| Second Stage | 3.36 ± 2.8 | Radioimmunoassay | [10] |

Experimental Protocols

Accurate quantification of A-series prostaglandins in biological samples is crucial for research and clinical applications. Due to their low concentrations and potential for ex vivo formation, robust extraction and analytical methods are required.

Solid-Phase Extraction (SPE) of A-Series Prostaglandins from Plasma

This protocol outlines a general procedure for the extraction of prostaglandins, including PGAs, from plasma using a C18 reverse-phase column.

-

Sample Preparation: Acidify the plasma sample to a pH of approximately 3.5 using 2N HCl. This protonates the carboxylic acid group of the prostaglandins, making them more amenable to extraction. Equilibrate the sample at 2-8°C for 15 minutes and then centrifuge to remove any precipitate.

-

Column Conditioning: Prepare a C18 SPE column by washing it with 10 mL of ethanol (B145695) followed by 10 mL of deionized water.

-

Sample Loading: Apply the acidified and clarified plasma sample to the conditioned C18 column.

-

Washing: Wash the column sequentially with 10 mL of deionized water, followed by 10 mL of 15% ethanol, and finally 10 mL of hexane (B92381) to remove interfering substances.

-

Elution: Elute the prostaglandins from the column with 10 mL of ethyl acetate (B1210297).

-

Drying and Reconstitution: Evaporate the ethyl acetate eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a small volume of an appropriate solvent (e.g., methanol/water) for subsequent analysis.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of prostaglandins.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water with a small percentage of formic acid (to maintain the prostaglandins in their protonated form) and an organic solvent such as acetonitrile (B52724) or methanol.

-

Flow Rate: A flow rate of 0.2-0.5 mL/min is common.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically used to generate the [M-H]⁻ ion of the prostaglandins.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion (the [M-H]⁻ ion of the specific PGA) and a specific product ion generated by collision-induced dissociation. This provides high specificity and sensitivity.

-

Internal Standards: The use of stable isotope-labeled internal standards (e.g., d4-PGA1) is crucial for accurate quantification to correct for matrix effects and variations in extraction recovery.

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for prostaglandin analysis but requires derivatization to make the analytes volatile.

-

Derivatization:

-

Esterification: The carboxylic acid group is typically converted to a methyl ester by reaction with diazomethane (B1218177) or another methylating agent.

-

Silylation: The hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers by reacting with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

-

Chromatographic Separation:

-

Column: A capillary column with a non-polar or medium-polarity stationary phase is used.

-

Temperature Program: A temperature gradient is employed to separate the derivatized prostaglandins.

-

-

Mass Spectrometric Detection:

-

Ionization: Electron ionization (EI) is commonly used.

-

Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode, monitoring characteristic ions of the derivatized PGAs for quantification.

-

Signaling Pathways

As mentioned, A-series prostaglandins exert many of their biological effects through mechanisms distinct from the classical G-protein coupled prostanoid receptors. The following diagrams illustrate two of the key signaling pathways modulated by PGAs.

References

- 1. researchgate.net [researchgate.net]

- 2. Radioimmunoassay of prostaglandins A and B in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sune Bergström and Bengt Samuelsson discovered the mechanisms driving vascular disease | Karolinska Institutet [ki.se]

- 4. Interaction of prostaglandins with blood plasma proteins. I. Binding of prostaglandin E 2 to human plasma proteins and its effect on the physiological activity of prostaglandin E 2 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A radioimmunoassay for prostaglandin A1 in human peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nobelprize.org [nobelprize.org]

- 7. rsc.org [rsc.org]

- 8. Inhibition of nuclear factor kappa B by prostaglandin A1: an effect associated with heat shock transcription factor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radioimmunoassay measurement of prostaglandins E, A, and F in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Plasma levels of PGE2, PGA2 and PGF2 alpha during spontaneous labour] - PubMed [pubmed.ncbi.nlm.nih.gov]

Prostaglandin A1 Methyl Ester: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) A1 methyl ester (PGA1-ME) is a cyclopentenone prostaglandin analog with significant anti-proliferative and anti-inflammatory properties. Its mechanism of action is multifaceted, primarily revolving around the covalent modification of key cellular proteins. This leads to the modulation of critical signaling pathways that govern cell cycle progression, cytoskeletal integrity, and stress responses. This technical guide provides an in-depth exploration of the molecular mechanisms of PGA1-ME, detailing its protein targets, the downstream signaling consequences, and the experimental methodologies used to elucidate these pathways.

Core Mechanism of Action: Covalent Adduction

The defining feature of Prostaglandin A1 methyl ester's mechanism of action is the electrophilic nature of its cyclopentenone ring. This α,β-unsaturated ketone moiety readily undergoes a Michael addition reaction with nucleophilic residues on proteins, primarily the thiol groups of cysteine residues.[1][2] This irreversible covalent modification alters the structure and function of the target proteins, thereby initiating a cascade of downstream cellular events.

Key Cellular Targets and Downstream Signaling

Through proteomic approaches, several key cellular targets of PGA1 and its analogs have been identified. The covalent modification of these proteins by PGA1-ME is central to its biological activities.

Vimentin (B1176767)

Vimentin, an intermediate filament protein crucial for maintaining cell shape, motility, and signaling, is a primary target of PGA1. Specifically, the cysteine residue at position 328 (Cys328) has been identified as the main site of covalent adduction.[3] Modification of vimentin can disrupt the integrity of the intermediate filament network and impact several signaling pathways:

-

Cell Migration and Adhesion: Vimentin plays a role in regulating cell migration and adhesion through its interaction with proteins like paxillin (B1203293) and talin, and by influencing the activity of small GTPases such as Rac1, Cdc42, and RhoA.[4]

-

Notch Signaling: There is evidence to suggest that vimentin can modulate Notch signaling, a critical pathway in development and disease.[4]

Heat Shock Protein 90 (Hsp90)

Hsp90 is a molecular chaperone responsible for the proper folding and stability of a multitude of client proteins, many of which are oncogenic kinases and transcription factors. Covalent modification of Hsp90 by cyclopentenone prostaglandins (B1171923) can inhibit its chaperone activity, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of its client proteins. This provides a key mechanism for the anti-cancer effects of PGA1-ME.

NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation. The p50 subunit of NF-κB contains a critical cysteine residue in its DNA-binding domain. Covalent modification of this cysteine by cyclopentenone prostaglandins has been shown to inhibit the DNA binding activity of NF-κB, thereby blocking the transcription of pro-inflammatory genes.[5] This is a significant contributor to the anti-inflammatory effects of PGA1-ME.

Cell Cycle Machinery

PGA1 and its analogs exert potent anti-proliferative effects by inducing cell cycle arrest, primarily at the G1/S transition phase.[6][7][8] This is achieved through a p53-independent pathway that involves:

-

Induction of p21: PGA1 analogs have been shown to increase the expression of the cyclin-dependent kinase (CDK) inhibitor p21.[9]

-

Inhibition of Cyclin-CDK Complexes: The induction of p21 leads to the inhibition of cyclin A- and cyclin E-dependent kinase activities.[9]

-

Hypophosphorylation of Retinoblastoma Protein (pRb): The inhibition of CDKs results in the accumulation of the hypophosphorylated, active form of the tumor suppressor protein pRb.

-

Suppression of c-myc: The expression of the c-myc oncogene is also suppressed, further contributing to the G1 arrest.[8]

Data Presentation

Table 1: Cellular Effects and Potency of Prostaglandin A1 and its Analogs

| Compound | Cell Line | Effect | Concentration | Citation |

| Dimethyl Prostaglandin A1 | S-49 lymphoma (cyc-) | G1 phase cell cycle arrest | 30-50 µM | [7] |

| Dimethyl Prostaglandin A1 | S-49 lymphoma (cyc-) | 42% inhibition of DNA synthesis | 50 µM | [7] |

| Prostaglandin A1 | MDA-MB-231 and MCF-7 | Morphological changes | > 10⁻⁸ M | [10] |

| 15-epi-delta7-PGA1 methyl ester | A172 human glioma | Inhibition of cell growth and G1 arrest | More potent than native PGA1 | [9] |

| 12-iso-delta7-PGA1 methyl ester | A172 human glioma | Inhibition of cell growth and G1 arrest | More potent than native PGA1 | [9] |

| ent-delta7-PGA1 methyl ester | A172 human glioma | Inhibition of cell growth and G1 arrest | More potent than native PGA1 | [9] |

Experimental Protocols

Proteomic Identification of Covalent Targets using Biotinylated PGA1

This protocol outlines the general workflow for identifying the cellular targets of PGA1-ME through affinity purification and mass spectrometry.

-

Synthesis of Biotinylated PGA1: A biotin (B1667282) moiety is conjugated to PGA1, typically at a position that does not interfere with the reactivity of the cyclopentenone ring.

-

Cell Treatment: The target cells are incubated with the biotinylated PGA1 analog to allow for the formation of covalent protein adducts.

-

Cell Lysis: Cells are harvested and lysed in a buffer containing detergents to solubilize proteins.

-

Affinity Purification: The cell lysate is incubated with streptavidin-conjugated beads (e.g., streptavidin-sepharose) to capture the biotinylated PGA1-protein complexes.[11][12][13]

-

Washing: The beads are washed extensively to remove non-specifically bound proteins.

-

Elution: The captured proteins are eluted from the beads.

-

SDS-PAGE and In-Gel Digestion: The eluted proteins are separated by SDS-PAGE, and the protein bands are excised and subjected to in-gel digestion with trypsin.

-

Mass Spectrometry: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

Western Blot Analysis of PGA1-Protein Adducts

This protocol is used to confirm the covalent modification of a specific protein of interest by PGA1.

-

Cell Treatment and Lysis: Cells are treated with biotinylated PGA1 and lysed as described above.

-

SDS-PAGE and Transfer: The protein lysates are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.[4][14][15][16][17]

-

Blocking: The membrane is blocked with a protein solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

-

Probing with Streptavidin-HRP: The membrane is incubated with streptavidin conjugated to horseradish peroxidase (HRP), which will bind to the biotinylated PGA1 adducts.

-

Detection: The HRP substrate is added, and the resulting chemiluminescence is detected to visualize the modified protein.

-

Confirmation with Specific Antibody: A parallel blot can be probed with an antibody specific to the protein of interest to confirm its identity.

Visualizations

Figure 1: Signaling pathway of this compound.

Figure 2: Experimental workflow for target identification.

Conclusion

The mechanism of action of this compound is a compelling example of how a small molecule can exert profound biological effects through the covalent modification of a specific subset of the proteome. By targeting key proteins involved in cell cycle regulation, cytoskeletal dynamics, and inflammatory signaling, PGA1-ME disrupts fundamental cellular processes, leading to its observed anti-proliferative and anti-inflammatory activities. A thorough understanding of these molecular interactions is crucial for the rational design and development of novel therapeutics based on the cyclopentenone prostaglandin scaffold. Further research to elucidate the full spectrum of its targets and the downstream consequences of their modification will undoubtedly unveil new avenues for therapeutic intervention in cancer and inflammatory diseases.

References

- 1. Covalent Probes for Aggregated Protein Imaging via Michael Addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Molecular Mechanisms of Antiproliferative and Apoptosis Activity by 1,5-Bis(4-Hydroxy-3-Methoxyphenyl)1,4-Pentadiene-3-one (MS13) on Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bio-rad.com [bio-rad.com]

- 5. Metabolism of prostaglandins A1 and E1 in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative anti-viral and anti-proliferative activity of PGA1 and PGJ2 against HTLV-I-infected MT-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell cycle arrest by prostaglandin A1 at the G1/S phase interface with up-regulation of oncogenes in S-49 cyc- cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-myc suppression and cell cycle arrest at G1 phase by prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Potent prostaglandin A1 analogs that suppress tumor cell growth through induction of p21 and reduction of cyclin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Morphological alterations induced by prostaglandins E1, F2 alpha and A1 in MDA-MB-231 and MCF-7 human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. usherbrooke.ca [usherbrooke.ca]

- 12. researchgate.net [researchgate.net]

- 13. neb.com [neb.com]

- 14. docs.abcam.com [docs.abcam.com]

- 15. novateinbio.com [novateinbio.com]

- 16. bosterbio.com [bosterbio.com]

- 17. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

Prostaglandin A1 Methyl Ester: A Technical Guide to Receptor Binding Affinity and Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) A1 (PGA1) and its methyl ester derivative are cyclopentenone prostaglandins (B1171923) known for their potent anti-proliferative and anti-viral activities. While traditionally classified as prostanoids, their mechanism of action, particularly concerning receptor binding, deviates from that of classical prostaglandins such as PGE2 or PGF2α. This technical guide provides a comprehensive overview of the current understanding of Prostaglandin A1 methyl ester's receptor binding affinity, highlighting a notable preference for intracellular targets over conventional cell surface prostanoid receptors. We delve into the experimental protocols for assessing binding affinity and elucidate the downstream signaling pathways implicated in its biological effects.

Introduction

Prostaglandins are a class of lipid compounds derived from arachidonic acid that mediate a wide range of physiological and pathological processes by binding to specific G-protein coupled receptors (GPCRs) on the cell surface.[1][2] These prostanoid receptors are broadly classified into five types: DP, EP, FP, IP, and TP, corresponding to their primary ligands PGD2, PGE2, PGF2α, PGI2 (prostacyclin), and thromboxane (B8750289) A2, respectively.[2][3] Prostaglandin A1 (PGA1) is a naturally occurring cyclopentenone prostaglandin characterized by an α,β-unsaturated ketone moiety in the cyclopentane (B165970) ring. This structural feature is crucial for its distinct biological activities, which include the inhibition of cell growth and induction of cell cycle arrest.[4][5] The methyl esterification of PGA1 alters its lipophilicity, potentially influencing its cellular uptake and intracellular localization.

This guide summarizes the available quantitative data on the binding affinity of this compound, provides detailed experimental methodologies for its characterization, and visualizes the key signaling pathways and experimental workflows.

Receptor Binding Affinity of Prostaglandin A1 and its Methyl Ester

The binding profile of Prostaglandin A1 and its methyl ester presents a departure from that of other prostaglandins. While data on the direct binding of PGA1 methyl ester to the full panel of prostanoid receptors is limited, available evidence suggests a generally low affinity for these cell surface GPCRs. The esterification of the carboxyl group, a key feature for interaction with many prostanoid receptors, is known to significantly reduce binding affinity. For instance, the binding affinity (Ki) of PGE2 methyl ester for the rabbit EP3 receptor is 1,600 nM, a thousand-fold decrease compared to PGE2.[6]

In contrast, compelling evidence points towards a high-affinity interaction with an intracellular protein: the Liver Fatty Acid Binding Protein (L-FABP).

Data Presentation: Receptor Binding Affinities

| Ligand | Receptor/Target Protein | Species/Tissue | Binding Constant | Reference |

| [³H]Prostaglandin A1 | Liver Fatty Acid Binding Protein (L-FABP) | Rat Liver | Kd: 134 nM (high affinity) | [5][7] |

| Kd: 3.6 µM (low affinity) | [5][7] | |||

| Prostaglandin A1 | PGE1 Binding Sites | Hamster Myometrium | Lower relative affinity than PGE1 and PGE2 | [8] |

| Prostaglandin E1 Methyl Ester | PGE1 Binding Sites | Hamster Myometrium | Lower relative affinity than 16,16-dimethyl-PGE1 | [8] |

| Prostaglandin E2 Methyl Ester | EP3 Receptor | Rabbit | Ki: 1,600 nM | [6] |

This table summarizes the available quantitative and qualitative binding data. The lack of comprehensive data for this compound across all prostanoid receptors is a notable gap in the current literature.

Signaling Pathways

The signaling pathways activated by Prostaglandin A1 and its analogs appear to be largely independent of the classical G-protein coupled prostanoid receptors. Instead, their biological effects, particularly their anti-proliferative actions, are linked to the modulation of intracellular signaling cascades that regulate the cell cycle.

Cell Cycle Arrest Pathway

Potent analogs of PGA1, including methyl ester forms, have been shown to induce G1 arrest in human glioma cells.[4] This is achieved through the induction of the cyclin-dependent kinase inhibitor p21. The upregulation of p21 leads to an increased association with cyclin A-CDK2 and cyclin E-CDK2 complexes, thereby inhibiting their kinase activity.[4] A notable aspect of this pathway is the reduction in the protein levels of cyclin E, further contributing to the G1 arrest.[4]

Figure 1. Signaling pathway for PGA1 methyl ester-induced G1 cell cycle arrest.

Experimental Protocols

The following section details a generalized protocol for determining the receptor binding affinity of this compound using a competitive radioligand binding assay. This protocol is based on standard methodologies and can be adapted for specific prostanoid receptors or other potential binding partners.[9][10][11]

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of this compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Receptor Source: Membrane preparations from cells or tissues expressing the target receptor.

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor (e.g., [³H]PGE2 for EP receptors).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known unlabeled ligand for the target receptor.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Homogenize cells or tissue in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the pellet with fresh buffer and resuspend in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the unlabeled ligand.

-

Competitive Binding: Membrane preparation, radioligand, and varying concentrations of this compound.

-

-

-

Incubation:

-

Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. Binding affinities of isocarbacyclin methyl ester and its free acid to prostanoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Potent prostaglandin A1 analogs that suppress tumor cell growth through induction of p21 and reduction of cyclin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Preferential binding of growth inhibitory prostaglandins by the target protein of a carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prostaglandin specific binding in hamster myometrial low speed supernatant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Uptake and Metabolism of Prostaglandin A1 Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) A1 (PGA1) and its synthetic analogue, Prostaglandin A1 methyl ester (PGA1-ME), are cyclopentenone prostaglandins (B1171923) that exhibit a range of biological activities, including anti-inflammatory, antiviral, and anti-proliferative effects. Understanding the cellular uptake and metabolic fate of PGA1-ME is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current knowledge on the cellular transport and metabolism of PGA1-ME, drawing parallels from the more extensively studied PGA1. It includes available quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a valuable resource for researchers in the field.

Introduction

Prostaglandins are a class of lipid autacoids derived from arachidonic acid that mediate a wide array of physiological and pathological processes.[1][2] Prostaglandin A1 (PGA1) is a naturally occurring prostaglandin characterized by an α,β-unsaturated ketone in the cyclopentane (B165970) ring.[3][4] This structural feature is believed to be responsible for many of its biological activities. This compound (PGA1-ME) is a synthetic derivative of PGA1 where the carboxylic acid is esterified.[5][6] While specific data on PGA1-ME is limited, its cellular uptake and metabolism are presumed to follow a similar pathway to that of PGA1, likely involving an initial hydrolysis of the methyl ester.

Cellular Uptake of this compound

Due to their lipophilic nature, it was initially thought that prostaglandins cross the cell membrane via passive diffusion. However, evidence now strongly supports a carrier-mediated uptake mechanism for most prostaglandins.[1][7]

2.1. The Role of the Prostaglandin Transporter (PGT)

The primary transporter responsible for the cellular uptake of prostaglandins is the prostaglandin transporter (PGT), also known as SLCO2A1.[7][8] PGT is a 12-transmembrane domain protein that mediates the uptake of various prostaglandins, including PGE2, PGF2α, and PGD2.[7] While direct evidence for PGA1-ME transport by PGT is lacking, it is highly probable that PGA1, the de-esterified form of PGA1-ME, is a substrate for this transporter.

2.2. A Hypothesized Uptake Mechanism for PGA1-ME

It is hypothesized that PGA1-ME, being more lipophilic than PGA1, may initially partition into the cell membrane. Subsequently, it could be hydrolyzed by cell surface or intracellular esterases to PGA1, which is then actively transported into the cytoplasm by PGT.

Metabolism of Prostaglandin A1

Once inside the cell, prostaglandins are rapidly metabolized to inactive products. The metabolic pathways for PGA1 have been studied in humans and involve several enzymatic steps occurring in various organs.[9] Unlike other prostaglandins like PGEs, which are primarily cleared by the lungs, PGA1 is significantly metabolized by the liver and kidneys.[9]

3.1. Key Metabolic Reactions

The metabolism of PGA1 likely involves the following key reactions:

-

15-Hydroxyprostaglandin Dehydrogenase (15-PGDH): This is the primary enzyme responsible for the inactivation of most prostaglandins. It catalyzes the oxidation of the 15-hydroxyl group to a 15-keto group, rendering the prostaglandin inactive.[10]

-

Prostaglandin Δ13-Reductase: Following the action of 15-PGDH, the double bond at C13-C14 is reduced by this enzyme.

-

Beta- and Omega-Oxidation: The fatty acid side chains of the prostaglandin molecule can be further shortened through beta-oxidation from the carboxyl terminus and omega-oxidation at the methyl terminus.

Quantitative Data

| Parameter | Value | Organ/System | Reference |

| PGA1 Metabolic Clearance Rate (Whole Blood) | 5,003 ± 864 liters/day | Human | [9] |

| 2,546 ± 513 liters/day per m² | Human | [9] | |

| PGA1 Organ Extraction (%) | |||

| Pulmonary | 8.1 ± 4.1 | Human | [9] |

| Splanchnic | 56.1 ± 10.1 | Human | [9] |

| Renal | 50.3 ± 3.4 | Human | [9] |

| Extremity | 34.4 ± 5.9 | Human | [9] |

Experimental Protocols

The following are generalized protocols for studying the cellular uptake and metabolism of PGA1-ME, adapted from established methods for other prostaglandins.

5.1. Protocol for Measuring Cellular Uptake of Radiolabeled PGA1-ME

This protocol uses a radiolabeled form of PGA1-ME to quantify its uptake into cultured cells.

-

Cell Culture: Plate cells of interest (e.g., HeLa, WI38 fibroblasts) in 24-well plates and grow to confluency.[7][11]

-

Preparation of Radiolabeled PGA1-ME: Prepare a stock solution of [³H]PGA1-ME in ethanol (B145695). The final concentration of ethanol in the assay should be less than 0.1%.

-

Uptake Assay:

-

Wash the cell monolayers twice with pre-warmed phosphate-buffered saline (PBS).

-

Add 0.5 mL of uptake buffer (e.g., Krebs-Henseleit buffer) containing a known concentration of [³H]PGA1-ME to each well.

-

Incubate at 37°C for various time points (e.g., 1, 5, 15, 30 minutes).

-

To stop the uptake, rapidly aspirate the uptake buffer and wash the cells three times with ice-cold PBS.

-

Lyse the cells with 0.5 mL of 0.1 M NaOH.

-

-

Quantification:

-

Transfer the cell lysate to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

-

-

Data Analysis: Express the uptake as pmol of [³H]PGA1-ME per mg of protein.

5.2. Protocol for In Vitro Metabolism of PGA1-ME using Cell Lysates

This protocol assesses the metabolic stability of PGA1-ME in the presence of cellular enzymes.

-

Preparation of Cell Lysate:

-

Harvest cultured cells and resuspend them in a homogenization buffer.

-

Lyse the cells by sonication or freeze-thaw cycles on ice.

-

Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to remove cell debris. The supernatant is the cytosolic fraction containing metabolic enzymes.

-

-

Metabolic Reaction:

-

In a microcentrifuge tube, combine the cell lysate, a cofactor solution (containing NADPH and NAD+), and PGA1-ME.

-

Incubate the reaction mixture at 37°C for different time points.

-

-

Sample Analysis:

-

Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

-

Centrifuge to precipitate proteins.

-

Analyze the supernatant for the disappearance of the parent compound (PGA1-ME) and the appearance of metabolites using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

-

Visualizations

6.1. Signaling Pathways and Cellular Effects

While the direct signaling pathways of PGA1-ME are not fully elucidated, PGA1 is known to induce the expression of heat shock protein 70 (HSP70), which is associated with its antiviral and cytoprotective effects.[12][13] It can also inhibit cell cycle progression.[14]

Caption: Hypothesized cellular uptake and signaling of PGA1-ME.

6.2. Experimental Workflow for Cellular Uptake Assay

Caption: Workflow for radiolabeled PGA1-ME cellular uptake assay.

6.3. Prostaglandin Metabolism Pathway

Caption: Generalized metabolic pathway of Prostaglandin A1.

Conclusion

The cellular uptake and metabolism of this compound are critical determinants of its biological activity. While direct research on PGA1-ME is sparse, the well-documented pathways of its parent compound, PGA1, provide a solid framework for investigation. This guide summarizes the current understanding, highlighting the likely involvement of the prostaglandin transporter PGT for cellular entry (following de-esterification) and subsequent enzymatic inactivation by 15-PGDH and other metabolic enzymes. The provided protocols and diagrams serve as a foundation for researchers to further explore the pharmacology of this intriguing class of molecules and unlock their therapeutic potential. Future studies should focus on directly characterizing the transport and metabolic kinetics of PGA1-ME to validate these hypotheses.

References

- 1. Prostaglandin - Wikipedia [en.wikipedia.org]

- 2. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]

- 3. Human Metabolome Database: Showing metabocard for Prostaglandin A1 (HMDB0002656) [hmdb.ca]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Molecular mechanisms of prostaglandin transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 9. Metabolism of prostaglandins A1 and E1 in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prostaglandin Pathways: Opportunities for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of prostaglandin on substrate uptake and cell division in human diploid fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition by prostaglandin PGA1 on the multiplication of influenza virus is a dose-dependent effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ntrs.nasa.gov [ntrs.nasa.gov]

Prostaglandin A1 Methyl Ester: A Technical Guide to Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

Prostaglandin (B15479496) A1 methyl ester (PGA1-ME) is a cyclopentenone prostaglandin analogue with significant biological activity, including potential anti-inflammatory and anti-proliferative effects. As with many biologically active lipid molecules, understanding its stability and degradation profile is critical for accurate experimental design, formulation development, and interpretation of biological data. This technical guide provides an in-depth overview of the stability of PGA1-ME, its degradation pathways, and the resulting products.

Chemical Structure and Properties

Prostaglandin A1 methyl ester is characterized by a five-membered cyclopentenone ring with two aliphatic side chains. The presence of an α,β-unsaturated carbonyl group within the cyclopentenone ring is a key structural feature that dictates its chemical reactivity and biological activity.

Molecular Formula: C₂₁H₃₄O₄ Molecular Weight: 350.49 g/mol

Stability Profile of this compound

The stability of PGA1-ME is influenced by several factors, including pH, temperature, and the presence of nucleophiles. The primary routes of degradation are hydrolysis of the methyl ester and reactions involving the electrophilic α,β-unsaturated ketone.

pH-Dependent Stability

The ester linkage in PGA1-ME is susceptible to hydrolysis under both acidic and basic conditions, yielding Prostaglandin A1 (PGA1) and methanol. The rate of hydrolysis is dependent on the pH of the medium. Generally, ester hydrolysis is catalyzed by both hydrogen and hydroxide (B78521) ions.

Table 1: Postulated pH-Dependent Degradation of this compound

| pH Condition | Predominant Degradation Pathway | Primary Degradation Product |

| Acidic (pH < 4) | Acid-catalyzed hydrolysis | Prostaglandin A1 |

| Neutral (pH ~7) | Minimal hydrolysis | Relatively stable |

| Basic (pH > 8) | Base-catalyzed hydrolysis | Prostaglandin A1 |

Thermal Stability

Elevated temperatures can accelerate the degradation of PGA1-ME. Thermal stress can increase the rate of hydrolysis and potentially lead to other degradation reactions, such as isomerization or polymerization, although specific data on the thermal degradation products of PGA1-ME are limited. For optimal stability, PGA1-ME should be stored at low temperatures, typically -20°C, as recommended by suppliers.

Reactivity with Nucleophiles

The electrophilic nature of the α,β-unsaturated carbonyl group in the cyclopentenone ring makes PGA1-ME susceptible to Michael addition reactions with nucleophiles. A biologically significant reaction is the adduction with thiol-containing molecules, such as glutathione (B108866) (GSH). This covalent modification is believed to be a key mechanism of action for the biological effects of cyclopentenone prostaglandins (B1171923).

The reaction with glutathione leads to the formation of a PGA1-ME-GSH conjugate. This adduction can be considered a form of degradation in biological systems, as it alters the structure and potentially the activity of the parent molecule.

Degradation Products

The primary degradation products of PGA1-ME are expected to be:

-

Prostaglandin A1 (PGA1): Formed via the hydrolysis of the methyl ester group.

-

PGA1-ME-Thiol Adducts: Formed through Michael addition of thiols (e.g., glutathione) to the cyclopentenone ring.

The exact structure of the thiol adducts will depend on the specific thiol-containing molecule involved.

Experimental Protocols

Stability-Indicating HPLC Method for Prostaglandin Analysis

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for monitoring the degradation of PGA1-ME and quantifying its degradation products. Based on methods developed for related prostaglandins like PGE1 and PGA1, a reverse-phase HPLC method with UV detection is suitable.[1]

Protocol:

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized to achieve good separation between PGA1-ME and its degradation products.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for the prostaglandin chromophore (e.g., 220-230 nm).

-

Sample Preparation: Samples of PGA1-ME are subjected to stress conditions (e.g., acidic, basic, oxidative, thermal). At specified time points, aliquots are withdrawn, neutralized if necessary, and diluted with the mobile phase before injection into the HPLC system.

-

Analysis: The peak areas of PGA1-ME and any new peaks corresponding to degradation products are monitored over time to determine the rate of degradation.

Characterization of Degradation Products by Mass Spectrometry and NMR

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for the structural elucidation of degradation products.

Mass Spectrometry Protocol:

-

Sample Preparation: The degradation products are first separated by HPLC. The eluent from the HPLC can be directly coupled to a mass spectrometer (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a suitable technique for analyzing prostaglandins.

-

Mass Analysis: High-resolution mass spectrometry (e.g., TOF or Orbitrap) can provide accurate mass measurements to determine the elemental composition of the degradation products.

-

Tandem MS (MS/MS): Fragmentation analysis of the parent ions can provide structural information to confirm the identity of known degradation products (like PGA1) or to elucidate the structure of novel adducts.

NMR Spectroscopy Protocol:

-

Sample Preparation: The degradation products need to be isolated in sufficient quantity and purity, typically through preparative HPLC. The purified products are then dissolved in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

-

NMR Experiments: A suite of NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, are performed to determine the complete chemical structure of the degradation products.

Signaling Pathways

The biological activity of PGA1-ME and its degradation products is mediated through their interaction with various cellular signaling pathways.

Inhibition of the NF-κB Pathway

Prostaglandin A1 has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] This is a crucial pathway involved in inflammation and immune responses. The proposed mechanism involves the inhibition of the phosphorylation and subsequent degradation of the inhibitory protein IκBα. By preventing the degradation of IκBα, PGA1 effectively sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

References

The Physiological Role of Endogenous Prostaglandin A1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endogenous Prostaglandin (B15479496) A1 (PGA1) is a member of the cyclopentenone prostaglandin family, characterized by an α,β-unsaturated carbonyl group in its cyclopentane (B165970) ring. This structural feature confers a unique reactivity, allowing PGA1 to form covalent adducts with cellular nucleophiles, most notably the thiol groups of cysteine residues in proteins. This mode of action underlies many of its diverse physiological effects, including potent anti-proliferative, anti-inflammatory, and anti-viral activities. This technical guide provides an in-depth overview of the core physiological roles of endogenous PGA1, with a focus on its signaling pathways, quantitative effects, and the experimental methodologies used to elucidate its function.

Introduction

Prostaglandins (B1171923) are a class of lipid autacoids derived from arachidonic acid that play crucial roles in a wide array of physiological and pathological processes.[1] While many prostaglandins signal through G-protein coupled receptors, the A-series prostaglandins, including PGA1, possess a chemically reactive cyclopentenone ring that enables them to interact with cellular targets through covalent modification.[2] This distinct mechanism of action has positioned PGA1 as a molecule of significant interest in drug development, particularly in the fields of oncology, immunology, and virology. This guide will delve into the key physiological functions of PGA1, the molecular mechanisms that drive these effects, and the experimental approaches to study them.

Physiological Roles and Quantitative Effects of Prostaglandin A1

PGA1 exhibits a range of biological activities, with its anti-proliferative, anti-inflammatory, and anti-viral effects being the most extensively studied.

Anti-Proliferative Activity

PGA1 has been shown to inhibit the growth of various cancer cell lines. This cytostatic effect is often associated with the induction of cell cycle arrest, typically at the G1 phase.

| Cell Line | Effect | IC50 / Concentration | Reference |

| Human Ovarian Cancer | Growth Inhibition | 7.5 µM | [2] |

| HeLa Cells | Inhibition of Rhinovirus Replication | 10 µg/ml (30 µM) | [3] |

| A172 Human Glioma Cells | G1 Arrest | More potent than native PGA1 (analogs) | [4] |

Anti-Inflammatory Activity

The anti-inflammatory properties of PGA1 are primarily attributed to its ability to inhibit the NF-κB signaling pathway, a central regulator of inflammatory gene expression. By preventing the activation of NF-κB, PGA1 can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.

| Cell Type | Effect | Concentration | Reference |

| Jurkat T cells | Inhibition of TPA-induced NF-κB activation | 12-24 µM | [1] |

| HeLa Cells | Inhibition of TPA-induced NF-κB activation | 24 µM | [1] |

| CEM-SS Lymphoid Cells | Inhibition of TPA-induced NF-κB activation | 12 µM | [1] |

Anti-Viral Activity

PGA1 has demonstrated inhibitory effects against a broad spectrum of both RNA and DNA viruses. This activity is often linked to the induction of heat shock proteins and the inhibition of viral protein synthesis and replication.

| Virus | Cell Line | Effect | Concentration / Fold Reduction | Reference |

| Human Immunodeficiency Virus (HIV) | C8166 T cell line | 1000-fold reduction in infectious progeny | Not specified | [5] |

| Mayaro Virus | Vero Cells | Inhibition of viral protein synthesis | Not specified | [6] |

| Vesicular Stomatitis Virus (VSV) | Aedes albopictus Cells | 50% reduction in virus yield | 3 µg/ml | [7] |

| Vesicular Stomatitis Virus (VSV) | Aedes albopictus Cells | 95% reduction in virus yield | 8 µg/ml | [7] |

| Human Rhinovirus (HRV) | HeLa Cells | Inhibition of viral replication | 10 µg/ml (30 µM) | [3] |

Signaling Pathways of Prostaglandin A1

The physiological effects of PGA1 are mediated through distinct signaling pathways, primarily involving the covalent modification of key regulatory proteins.

Inhibition of the NF-κB Signaling Pathway

A primary mechanism of PGA1's anti-inflammatory action is the inhibition of the NF-κB signaling cascade. PGA1 prevents the phosphorylation and subsequent degradation of the inhibitory protein IκB-α.[8] This stabilization of IκB-α sequesters the NF-κB p50/p65 heterodimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

Induction of the Heat Shock Response

PGA1 is a potent inducer of the heat shock response, leading to the synthesis of heat shock proteins (HSPs), most notably HSP70. This induction is mediated by the activation of the Heat Shock Factor 1 (HSF1). In its inactive state, HSF1 is a monomer bound to HSPs. Upon cellular stress, such as that induced by PGA1, HSF1 is released, trimerizes, and translocates to the nucleus. There, it binds to heat shock elements (HSEs) in the promoter regions of HSP genes, initiating their transcription. The resulting HSPs act as molecular chaperones, protecting cells from damage.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the physiological roles of PGA1.

Western Blot Analysis of IκB-α Phosphorylation

This protocol details the detection of phosphorylated IκB-α (p-IκB-α) and total IκB-α by Western blot to assess the inhibitory effect of PGA1 on the NF-κB pathway.[9]

Materials:

-

Cell culture reagents

-

PGA1 solution

-

TNF-α or other NF-κB stimulus

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-IκB-α (Ser32) and Mouse anti-IκB-α

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

ECL detection reagent

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere. Pre-treat cells with desired concentrations of PGA1 for a specified time (e.g., 2 hours). Stimulate with an NF-κB activator (e.g., 20 ng/mL TNF-α) for a short duration (e.g., 15-30 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape and collect the lysate, incubate on ice for 30 minutes, and then centrifuge to pellet debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply ECL reagent. Capture the chemiluminescent signal using an imaging system.

-

Analysis: Perform densitometric analysis to quantify the levels of p-IκB-α and total IκB-α.

References

- 1. Detection of NF-κB activity in skeletal muscle cells by electrophoretic mobility shift analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human HSP70 ELISA Kit (BMS2087) - Invitrogen [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. IκB Kinase-Independent IκBα Degradation Pathway: Functional NF-κB Activity and Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prostaglandin A inhibits replication of human immunodeficiency virus during acute infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Mayaro virus replication by prostaglandin A(1) in Vero cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Quantitative Analysis of Prostaglandin A1 Methyl Ester in Cell Culture Supernatants by LC-MS/MS

Affiliation: Google Research

Abstract

This application note describes a sensitive and specific method for the quantitative analysis of Prostaglandin (B15479496) A1 (PGA1) methyl ester in cell culture supernatants using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Prostaglandins (B1171923) are critical lipid signaling molecules involved in a myriad of physiological and pathological processes, including inflammation and cancer. The derivatization of PGA1 to its methyl ester form can improve chromatographic resolution and detection sensitivity. This document provides a detailed protocol for sample preparation, LC-MS/MS conditions, and data analysis, making it a valuable resource for researchers, scientists, and drug development professionals.

Introduction

Prostaglandins (PGs) are a class of eicosanoids derived from arachidonic acid that act as potent, locally acting signaling molecules.[1] They are involved in diverse biological processes such as inflammation, platelet aggregation, and cell growth.[1] Prostaglandin A1 (PGA1), a member of the cyclopentenone prostaglandin family, has demonstrated significant biological activities, including anti-inflammatory and anti-viral properties. A key mechanism of PGA1's action is the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory responses. PGA1 has been shown to inhibit the phosphorylation and subsequent degradation of IκB-α, the inhibitory subunit of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and the transcription of pro-inflammatory genes.[2]

Accurate quantification of prostaglandins like PGA1 in biological matrices is crucial for understanding their roles in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of prostaglandins due to its high selectivity, sensitivity, and specificity.[3] This technique allows for the simultaneous measurement of multiple analytes in complex biological matrices with minimal sample preparation.[3] Methylation of the carboxylic acid moiety of prostaglandins to form their methyl esters can enhance their chromatographic separation and ionization efficiency.

This application note provides a comprehensive protocol for the extraction and quantification of PGA1 methyl ester from cell culture supernatants. The method utilizes a straightforward liquid-liquid extraction procedure followed by analysis using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Materials and Reagents

-

Prostaglandin A1 methyl ester standard (Cayman Chemical or equivalent)

-

Deuterated internal standard (e.g., PGE2-d4)

-

HPLC-grade methanol, acetonitrile, ethyl acetate, hexane, and water

-

Formic acid (LC-MS grade)

-

Phosphate-buffered saline (PBS)

-

Nitrogen gas for evaporation

-

1.5 mL polypropylene (B1209903) microcentrifuge tubes

-

Glass vials for LC-MS/MS analysis

Sample Preparation: Liquid-Liquid Extraction from Cell Culture Supernatant

-

Sample Collection: Collect cell culture supernatant and centrifuge at 10,000 x g for 5 minutes at 4°C to remove cells and debris.

-

Internal Standard Spiking: Transfer 500 µL of the clarified supernatant to a 1.5 mL microcentrifuge tube. Add the internal standard (e.g., PGE2-d4) to a final concentration of 10 ng/mL.

-

Acidification: Acidify the sample to pH 3-4 by adding ~5 µL of 1 M formic acid. Vortex briefly.

-

Extraction: Add 1 mL of an ethyl acetate/hexane (1:1, v/v) mixture to the tube. Vortex vigorously for 2 minutes.

-

Phase Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

-

Collection of Organic Layer: Carefully transfer the upper organic layer to a clean 1.5 mL tube.

-

Re-extraction: Repeat the extraction (steps 4-6) on the remaining aqueous layer and combine the organic layers.

-

Evaporation: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A: 20% Mobile Phase B). Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

-

HPLC system (e.g., Shimadzu, Agilent, or Waters)

-

Triple quadrupole mass spectrometer (e.g., Sciex, Agilent, or Waters) equipped with an electrospray ionization (ESI) source.

LC Parameters:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

MS/MS Parameters:

| Parameter | Value |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Capillary Voltage | -3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | Instrument dependent, optimize for best signal |

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

The exact MRM transitions for this compound should be optimized empirically by infusing a standard solution into the mass spectrometer. Based on the structure of PGA1 methyl ester (Molecular Weight: 350.49 g/mol ), the deprotonated molecule [M-H]⁻ would have an m/z of 349.5. Common fragmentation patterns for prostaglandins involve neutral losses of water (H₂O) and carbon dioxide (CO₂).

-

Predicted Quantifier Transition: m/z 349.5 → [Fragment 1]

-

Predicted Qualifier Transition: m/z 349.5 → [Fragment 2]

Note: Users should determine the optimal fragment ions and collision energies for their specific instrumentation. For a starting point, refer to published methods for similar prostaglandins.[4]

Data Presentation

The quantitative data for a typical calibration curve for a prostaglandin analysis is summarized below. A linear regression of the peak area ratio (analyte/internal standard) versus concentration should be used for quantification.

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) |

| 1 | 0.012 | 102 |

| 5 | 0.058 | 98 |

| 10 | 0.115 | 101 |

| 50 | 0.592 | 99 |

| 100 | 1.180 | 100 |

| 500 | 5.950 | 100 |

This table represents example data for a prostaglandin analysis and should be generated by the user for this compound.

Visualizations

Caption: Signaling pathway of Prostaglandin A1 (PGA1) inhibiting NF-κB activation.

Caption: Experimental workflow for the analysis of this compound.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of this compound in cell culture supernatants. The described liquid-liquid extraction protocol is straightforward and provides clean extracts for analysis. The use of tandem mass spectrometry in MRM mode ensures high selectivity and sensitivity, allowing for accurate measurement of this important lipid mediator. This method can be readily adopted by researchers in academia and the pharmaceutical industry to investigate the role of PGA1 in various biological systems and in the development of new therapeutic agents.

References

Prostaglandin A1 Methyl Ester: Application Notes and Protocols for Assessing Anti-inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) A1 (PGA1) and its synthetic analog, Prostaglandin A1 methyl ester, belong to the cyclopentenone class of prostaglandins. These compounds have garnered significant interest for their potent anti-inflammatory properties. The primary mechanism underlying their anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. NF-κB activation is a key step in the transcriptional upregulation of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.

This document provides detailed application notes and experimental protocols for researchers to investigate the anti-inflammatory effects of this compound. The focus is on assays to quantify the inhibition of NF-κB activation and the subsequent reduction in pro-inflammatory cytokine production. While specific quantitative data for this compound is limited in the available literature, the provided protocols are based on established methods for studying the well-characterized anti-inflammatory effects of Prostaglandin A1. Researchers should note that the potency of the methyl ester may differ from the parent compound, and dose-response experiments are crucial.

Mechanism of Action: Inhibition of NF-κB Signaling

Prostaglandin A1 has been shown to exert its anti-inflammatory effects by targeting a key regulatory step in the NF-κB signaling cascade. In unstimulated cells, NF-κB is sequestered in the cytoplasm in an inactive state, bound to its inhibitory protein, IκB-α. Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or phorbol (B1677699) esters (like TPA), IκB-α is rapidly phosphorylated by the IκB kinase (IKK) complex. This phosphorylation event targets IκB-α for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB-α unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus, bind to specific DNA sequences (κB sites) in the promoter regions of target genes, and initiate the transcription of pro-inflammatory mediators.

Prostaglandin A1 intervenes in this pathway by preventing the phosphorylation and subsequent degradation of IκB-α[1][2][3]. By stabilizing the NF-κB/IκB-α complex in the cytoplasm, PGA1 effectively blocks the nuclear translocation and DNA binding of NF-κB, thereby inhibiting the expression of NF-κB-dependent pro-inflammatory genes. This inhibitory action is associated with the activation of the Heat Shock Factor (HSF)[1][2][3].

Data Presentation